4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, a pyrrolidinone ring, and a dimethylphenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, often using a halogenated precursor and a base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate)
Reducing Agents: NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride)
Substitution Reagents: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole, which share the benzodiazole core structure.
Pyrrolidinone Derivatives: Compounds like 1-(4-methylphenyl)pyrrolidin-2-one, which share the pyrrolidinone ring structure.
Phenoxy Derivatives: Compounds like 2,3-dimethylphenoxyacetic acid, which share the phenoxy group.
Uniqueness
4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H31N3O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-19-11-13-23(14-12-19)31-16-22(15-28(31)34)29-30-25-8-4-5-9-26(25)32(29)17-24(33)18-35-27-10-6-7-20(2)21(27)3/h4-14,22,24,33H,15-18H2,1-3H3 |
InChI Key |
CKUBTVPIIGRRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC(=C5C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.